molecular formula C₁₆H₂₁N₃O₃ B1155143 4-Desmethyl-4-ethyl Imazethapyr

4-Desmethyl-4-ethyl Imazethapyr

Cat. No.: B1155143
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desmethyl-4-ethyl Imazethapyr is a identified metabolite of the selective herbicide Imazethapyr, which belongs to the imidazolinone chemical family . This compound is provided with a high purity of >98%, making it a critical standard for analytical and environmental fate studies . Researchers utilize this metabolite to investigate the bioavailability, environmental fate, and degradation pathways of Imazethapyr in soils and plants . The parent herbicide, Imazethapyr, functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By disrupting this pathway, it ultimately halts protein synthesis and cell division in susceptible plants . Studies on metabolites like 4-Desmethyl-4-ethyl Imazethapyr are vital for understanding the complete environmental impact of herbicide use. Such research includes estimating the freely dissolved fraction of the chemical that represents the bioavailable portion for plant uptake, assessing potential phytotoxicity to subsequent crops, and monitoring persistence in agricultural soils . This product is intended for research applications only.

Properties

Molecular Formula

C₁₆H₂₁N₃O₃

Molecular Weight

303.36

Origin of Product

United States

Advanced Analytical Methodologies for 4 Desmethyl 4 Ethyl Imazethapyr

State-of-the-Art Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 4-Desmethyl-4-ethyl Imazethapyr (B50286), aiming to isolate the target analyte from interfering matrix components and pre-concentrate it to detectable levels. The choice of technique is contingent on the sample matrix, whether it be soil, water, or biological tissues.

Optimized Extraction Protocols (e.g., liquid-liquid extraction, solid-phase extraction)

The extraction of 4-Desmethyl-4-ethyl Imazethapyr, due to its structural similarity to the parent compound Imazethapyr, can be achieved through well-established protocols for imidazolinone herbicides. These methods are designed to efficiently transfer the analyte from the sample matrix into a solvent phase.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For soil samples, an initial extraction with an alkaline solution, such as 0.5 N sodium hydroxide, is often employed to release the acidic herbicide from the soil matrix. epa.gov Following centrifugation, the pH of the supernatant is adjusted to the acidic range (e.g., pH 1.7-2.0 with hydrochloric acid) to protonate the carboxylic acid group of the analyte, thereby increasing its affinity for an organic solvent like methylene (B1212753) chloride. epa.gov Vigorous shaking in a separatory funnel facilitates the transfer of the analyte into the organic phase, which is then collected for further processing. epa.gov

Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, reduced solvent consumption, and potential for automation. The selection of the sorbent material is critical for achieving high recovery rates. For a compound like 4-Desmethyl-4-ethyl Imazethapyr, a multi-cartridge approach is often effective. A common strategy involves the use of a reversed-phase cartridge, such as C18, in tandem with a strong cation exchange (SCX) cartridge. epa.govnih.gov The sample, after initial extraction and pH adjustment, is passed through the C18 cartridge to trap the analyte and some matrix components. The eluate is then directed onto an SCX cartridge. epa.gov

Extraction Protocol Matrix Key Steps Reference
Liquid-Liquid ExtractionSoil1. Extraction with 0.5 N NaOH. 2. Centrifugation. 3. Acidification of supernatant to pH 1.7-2.0. 4. Partitioning with methylene chloride. epa.govepa.gov
Solid-Phase ExtractionSoil, Water1. Extraction with acidic aqueous/organic solvent. 2. pH adjustment. 3. Loading onto a tC18 SPE cartridge. 4. Elution and further cleanup with SAX and SCX cartridges. nih.gov
Ultrasonic-Assisted ExtractionSoil1. Extraction with methanol-phosphoric acid aqueous solution (pH 2.0) under ultrasonication. nih.gov

Advanced Cleanup and Concentration Methodologies

Following the initial extraction, further cleanup and concentration steps are imperative to remove co-extracted interferences that could compromise the sensitivity and accuracy of the subsequent chromatographic analysis.

Advanced cleanup often involves sequential use of different SPE cartridges. For instance, after initial trapping on a C18 cartridge, the eluate containing the analyte can be passed through a strong anion exchange (SAX) cartridge followed by an SCX cartridge. nih.gov This multi-modal SPE approach leverages different interaction mechanisms (hydrophobic, ion-exchange) to selectively remove a broad range of matrix interferences. After cleanup, the analyte is eluted from the final cartridge with a suitable solvent, such as saturated potassium chloride in methanol (B129727). nih.gov

The final eluate is typically concentrated to a small volume to enhance the analytical sensitivity. This is commonly achieved by evaporating the solvent under a gentle stream of nitrogen. The residue is then reconstituted in a solvent compatible with the chromatographic system. epa.gov

High-Resolution Chromatographic Separation

High-resolution chromatography is the cornerstone of analyzing 4-Desmethyl-4-ethyl Imazethapyr, enabling its separation from the parent compound, other analogs, and complex matrix components.

Liquid Chromatography (LC) Techniques for Separation from Analogs and Matrix Interferences

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most powerful and widely used technique for the analysis of imidazolinone herbicides and their metabolites. oup.com The inherent polarity and low volatility of these compounds make them ideally suited for LC analysis.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are employed for their superior resolving power. nih.gov A reversed-phase C18 column is commonly used for the separation. The mobile phase typically consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and an organic modifier (e.g., methanol with the same additives). nih.gov The gradient elution allows for the effective separation of closely related compounds and the removal of late-eluting matrix components.

The use of tandem mass spectrometry (LC-MS/MS) provides an exceptional degree of selectivity and sensitivity. nih.gov By monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode, it is possible to quantify the target analyte at very low concentrations, even in the presence of significant background noise from the matrix. oup.com For instance, the transition from the protonated molecule [M+H]+ of imazethapyr at m/z 290 to a specific product ion can be monitored for quantification. oup.com A similar approach would be applied for 4-Desmethyl-4-ethyl Imazethapyr.

LC Method Parameter Typical Conditions Reference
ColumnReversed-phase C18 nih.gov
Mobile Phase A0.1% formic acid and 5 mM ammonium formate (B1220265) in water nih.gov
Mobile Phase B0.1% formic acid and 5 mM ammonium formate in methanol nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.govoup.com
Ionization ModeElectrospray Ionization (ESI), positive or negative oup.com

Gas Chromatography (GC) Applications and Derivatization Strategies

While LC is the predominant technique, gas chromatography (GC) can also be employed for the analysis of 4-Desmethyl-4-ethyl Imazethapyr, provided that a derivatization step is included. nih.gov The polar nature and low volatility of the compound, due to its carboxylic acid and imidazolinone functionalities, make it unsuitable for direct GC analysis. youtube.comyoutube.com

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form. jfda-online.com For compounds with active hydrogens, such as in carboxylic acids and amides, silylation or alkylation are common derivatization strategies. youtube.com For instance, methylation with an agent like diazomethane (B1218177) or derivatization with a silylating reagent can effectively block the polar functional groups, rendering the analyte amenable to GC separation. nih.gov

Following derivatization, the analyte can be separated on a capillary column (e.g., DB-5ms) and detected with a selective detector. researchgate.net A Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for this analysis due to its high sensitivity and selectivity for nitrogen-containing compounds. youngin.comresearchgate.net

Capillary Electrophoresis (CE) for Compound Resolution

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for charged or polar compounds. nih.gov It is particularly useful for the analysis of imidazolinone herbicides and their metabolites in various matrices. nih.govepa.gov

In CE, separation is achieved based on the differential migration of analytes in a narrow-bore capillary under the influence of a high electric field. nih.gov For the analysis of 4-Desmethyl-4-ethyl Imazethapyr and its analogs, a separation buffer at a specific pH is used to control the charge and, consequently, the electrophoretic mobility of the analytes. epa.gov For example, a separation buffer at pH 9.2 containing sodium dodecyl sulfate (B86663) (SDS) can be used. epa.gov

Detection is typically performed using a UV detector. epa.gov The high resolving power of CE allows for the separation of structurally similar compounds. For instance, methods have been developed for the baseline separation of imazethapyr and its key metabolites, demonstrating the potential for resolving 4-Desmethyl-4-ethyl Imazethapyr from its parent compound and other related structures. epa.gov

CE Method Parameter Typical Conditions Reference
CapillaryFused silica nih.gov
Separation Buffer180 mM SDS / 20 mM sodium tetraborate (B1243019) decahydrate (B1171855) (pH 9.2) epa.gov
DetectionUV Detector epa.gov
Separation Voltage~20 kV mdpi.com

Chiral Separation Methodologies for Stereoisomeric Analysis

Imazethapyr and its analogs, including 4-Desmethyl-4-ethyl Imazethapyr, possess a chiral center, leading to the existence of enantiomers. These stereoisomers can exhibit different biological activities and degradation rates in the environment. acs.orgnih.govplos.org Therefore, chiral separation is essential for a comprehensive understanding of their environmental fate and impact.

High-performance liquid chromatography (HPLC) is a primary technique for the enantiomeric separation of imidazolinone herbicides. nih.gov Studies on imazethapyr have demonstrated the effectiveness of chiral stationary phases (CSPs) in resolving its enantiomers. nih.govresearchgate.net For instance, the Chiralcel OJ column has shown excellent resolving capacity for imidazolinone herbicides. nih.gov The mobile phase composition, including the type of alcohol modifier (e.g., ethanol) and the presence of an acidic modifier, significantly influences the separation efficiency by reducing retention times and improving peak shapes. nih.gov The separation process on such columns is often an enthalpy-driven process. nih.gov

Capillary electrophoresis (CE) offers another powerful tool for chiral separations, often employing cyclodextrins and their derivatives as chiral selectors in the background electrolyte. researchgate.net For imazethapyr, successful enantioseparation has been achieved using hydroxypropyl-β-cyclodextrin as a chiral selector at a high pH. researchgate.net

The separated enantiomers can be distinguished and their structures confirmed using techniques like circular dichroism and liquid chromatography-mass spectrometry (LC-MS). nih.gov The development of these chiral separation methods allows for the preparation of pure enantiomeric standards, which are crucial for stereoselective bioactivity studies. nih.gov

It has been observed that the R-(-)-enantiomer of imazethapyr exhibits significantly higher herbicidal activity and toxicity to various plant species compared to the S-(+)-enantiomer. acs.orgnih.govplos.org This enantioselectivity is attributed to the differential inhibition of the target enzyme, acetolactate synthase (ALS). acs.orgnih.gov

Table 1: Chiral Separation Methods for Imazethapyr and Related Compounds

Analytical TechniqueChiral Selector/Stationary PhaseKey FindingsReference(s)
Chiral HPLCChiralcel OJ columnDemonstrated best chiral resolving capacity for imidazolinones. nih.gov
Chiral HPLCChiralpak AS, Chiralpak AD, Chiralcel ODCompared for enantioselectivity. nih.gov
Capillary Electrophoresis (CE)Hydroxypropyl-β-cyclodextrinSuccessful enantioseparation of imazethapyr. researchgate.net

Sophisticated Spectrometric Detection and Structural Elucidation

Modern spectrometric techniques are vital for the detection, quantification, and structural confirmation of 4-Desmethyl-4-ethyl Imazethapyr at trace levels in complex environmental and biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive and highly selective determination of imidazolinone herbicides and their metabolites. mdpi.comnih.govnih.govnih.gov This technique offers excellent sensitivity, with method limits of quantification (MLOQs) reported to be as low as 0.01 mg/kg in various matrices. mdpi.comnih.gov

The development of simultaneous analytical methods using LC-MS/MS allows for the efficient analysis of multiple imidazolinone residues in a single run. mdpi.comnih.gov Sample preparation often involves techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonic-assisted extraction to effectively isolate the analytes from complex matrices such as soil and livestock products. mdpi.comnih.govnih.gov The use of electrospray ionization (ESI) is common for these compounds. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the confident identification of unknown metabolites and transformation products. spectroscopyonline.comresearchgate.net By providing the exact mass of an ion, HRMS allows for the determination of the elemental composition of a molecule, significantly enhancing the specificity of identification. spectroscopyonline.com This capability is particularly valuable in distinguishing between analytes and matrix interferences, which can have the same nominal mass. spectroscopyonline.com Time-of-flight (TOF) mass spectrometers are frequently used for these accurate mass measurements. researchgate.net

For 4-Desmethyl-4-ethyl Imazethapyr, with a molecular formula of C₁₆H₂₁N₃O₃, the calculated monoisotopic mass is 303.1583 g/mol . nih.gov HRMS can confirm this mass with high accuracy, providing a strong line of evidence for its presence in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. While searches did not yield specific NMR data for 4-Desmethyl-4-ethyl Imazethapyr, NMR-based metabolomics studies have been used to investigate the effects of the parent compound, imazethapyr, in biological systems. researchgate.net Such studies provide insights into the metabolic pathways affected by the herbicide. For the definitive structural assignment of 4-Desmethyl-4-ethyl Imazethapyr, ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the specific positions of the ethyl and isopropyl groups.

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of imazethapyr in certain applications, such as in commercial formulations. chesci.com A rapid spectrophotometric method has been developed for imazethapyr, with a linear range of 5.8-57.9 µg/mL and a molar absorptivity of 3.4×10³ L mol⁻¹ cm⁻¹ at 375 nm. chesci.com While less sensitive and selective than mass spectrometric methods, it can be a valuable tool for quality control purposes. chesci.com

Spectrofluorimetry has also been employed in the study of interactions between imazethapyr and biological molecules like bovine serum albumin. chesci.com

Table 2: Spectrometric Techniques for Imazethapyr and Analogs

TechniqueApplicationKey Parameters/FindingsReference(s)
LC-MS/MSUltrasensitive quantificationMLOQs as low as 0.01 mg/kg. mdpi.comnih.gov
HRMSAccurate mass measurementProvides high specificity for identification. spectroscopyonline.comresearchgate.net
NMRStructural elucidationDefinitive assignment of molecular structure. researchgate.net
UV-VisQuantification in formulationsLinear range of 5.8-57.9 µg/mL for imazethapyr. chesci.com

Method Validation and Quality Assurance for Trace Analysis

Ensuring the reliability and accuracy of analytical data is paramount, especially when dealing with trace levels of contaminants. A robust quality assurance (QA) and quality control (QC) program is essential for the validation of analytical methods for herbicides like 4-Desmethyl-4-ethyl Imazethapyr. usgs.govnih.goveurl-pesticides.eumdpi.comresearchgate.net

Method validation involves the assessment of several key parameters, including:

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies using spiked samples. mdpi.commdpi.com Recoveries for imidazolinone herbicides are typically expected to be within the 70-120% range. mdpi.comnih.gov

Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD). An RSD of ≤20% is generally considered acceptable. mdpi.comnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficients (R²) should be greater than 0.99. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Adherence to strict laboratory protocols, including proper cleaning of glassware and use of high-purity reagents, is crucial to prevent contamination, especially when analyzing at the nanogram-per-liter level. usgs.gov The use of certified reference materials and participation in proficiency testing schemes are also integral components of a comprehensive QA/QC program. eurl-pesticides.eu

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in analytical chemistry that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Imazethapyr, and by extension its metabolites, these limits are typically established through the analysis of fortified samples (spiked matrices) at decreasing concentrations.

Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector, are employed for the analysis of Imazethapyr. The LOD is often determined as three times the background noise, while the LOQ is estimated as ten times the background noise.

A study on Imazethapyr residues in soil and grains using HPLC with a Diode Array Detector (DAD) established the following limits:

LOD: 0.001 µg/mL epa.gov

LOQ: 0.01 µg/mL epa.gov

Another method developed for the determination of Imazapic and Imazethapyr residues in soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) reported a quantification limit of 0.2 µg/kg for both pesticides. epa.gov

The validated sensitivity for a related Imazethapyr metabolite in alfalfa and clover commodities was found to be 0.50 ppm. epa.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Imazethapyr

Analytical Method Matrix LOD LOQ
HPLC-DAD Standard Solution 0.001 µg/mL 0.01 µg/mL
LC-MS/MS Soil - 0.2 µg/kg
HPLC Soil, Soybean Grain & Straw - 0.01 µg/g

Assessment of Accuracy, Precision, and Selectivity

The validation of an analytical method ensures its suitability for its intended purpose. This involves assessing its accuracy, precision, and selectivity.

Accuracy is typically evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. For Imazethapyr, recovery studies in various matrices have shown good accuracy. In one study, the recovery of Imazethapyr from fortified soil, soybean grains, and soybean straw ranged from 74% to 90%. jst.go.jp Another study reported recovery rates for Imazapic and Imazethapyr in soil to be between 70% and 120%, demonstrating the method's validity. epa.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). A study on a spectrophotometric method for Imazethapyr determination reported RSDs in the range of 0.74-0.92% for the analysis of a commercial formulation and 0.90-1.06% for recoveries from water samples. chesci.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In chromatographic methods, selectivity is achieved by separating the analyte of interest from other matrix components. The use of highly selective detectors like tandem mass spectrometry (MS/MS) further enhances selectivity. The linearity of the detector response is also a key indicator of a method's performance. For Imazethapyr, a linear response was observed within the range of 0.25-5 ng/mL with a correlation coefficient greater than 0.99. epa.gov

Table 2: Accuracy and Precision Data for Imazethapyr Analysis

Matrix Fortification Level (µg/g) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Soil 0.01 80 -
0.5 78 -
Soybean Grains 0.01 86 -
0.5 74 -
Soybean Straw 0.01 90 -
0.5 76 -
Water Samples - 92.6-94.7 0.90-1.06

Environmental Fate and Transport Dynamics of 4 Desmethyl 4 Ethyl Imazethapyr

Environmental Persistence and Degradation Kinetics

Soil Degradation Rates and Half-Lives

No specific data is available on the soil degradation rates or half-lives for 4-Desmethyl-4-ethyl Imazethapyr (B50286) under any conditions. For the related compound Imazethapyr, degradation is influenced by microbial activity, soil pH, and organic matter, with reported half-lives ranging from weeks to over a year depending on these factors. jst.go.jpresearchgate.netregulations.gov

Aquatic Degradation Mechanisms

The mechanisms of aquatic degradation for 4-Desmethyl-4-ethyl Imazethapyr have not been documented. Research on Imazethapyr indicates that it is stable to hydrolysis but can undergo photodegradation in water, with half-lives of approximately 50 hours being reported in some studies. regulations.govnih.govnih.gov The presence of natural organic matter can affect the rate of this process. researchgate.netacs.org

Mobility and Transport Potential in Soil-Water Systems

Adsorption and Desorption Dynamics

There is no information regarding the adsorption and desorption behavior of 4-Desmethyl-4-ethyl Imazethapyr on soil colloids and organic matter. For Imazethapyr, these dynamics are heavily dependent on soil pH and organic matter content, which affects its availability for transport and degradation. isws.org.inepa.govresearchgate.net

Leaching and Runoff Potential

The potential for 4-Desmethyl-4-ethyl Imazethapyr to leach through different soil types or be transported via surface runoff is unknown. Imazethapyr itself is considered to have high mobility and a potential to leach, particularly in soils with low organic matter and higher pH. jst.go.jpisws.org.inisws.org.in

Volatilization Characteristics from Environmental Surfaces

Specific data on the volatilization characteristics of 4-Desmethyl-4-ethyl Imazethapyr are absent from the scientific literature. Based on the low vapor pressure of the parent compound Imazethapyr, significant volatilization from environmental surfaces is not expected to be a major dissipation pathway. regulations.govnih.gov

Ecological Interactions and Biological Activity of 4 Desmethyl 4 Ethyl Imazethapyr on Non Target Organisms

Comparative Phytotoxicity Assessments on Non-Target Terrestrial Flora

The inherent phytotoxicity of imazethapyr (B50286), while effective for weed control, poses a risk to non-target terrestrial plants through mechanisms such as spray drift and soil carryover. researchgate.net

The persistence of imazethapyr in the soil can lead to carryover effects, potentially causing injury to subsequent, sensitive rotational crops. bayer.usbayer.us The degree of persistence and potential for injury is influenced by several factors, including the herbicide's chemical properties, soil characteristics (such as pH, organic matter, and clay content), and climatic conditions like rainfall and temperature. bayer.usbayer.us For instance, imazethapyr is more likely to cause injury in soils with a pH below 6.5. bayer.us

Bioassay studies have been conducted to determine the varying susceptibility of different crops to imazethapyr residues. These studies consistently show that root growth parameters, such as length and fresh weight, are more sensitive indicators of phytotoxicity than shoot growth. mdpi.com Research has identified a clear hierarchy of sensitivity among common rotational crops. Sugar beet, white mustard, and rapeseed oil have been found to be the most sensitive to imazethapyr carryover. mdpi.com Corn and sunflower are generally less sensitive, while wheat is among the least sensitive crops. mdpi.com Some studies have documented moderate to severe injuries and even the risk of yield loss in highly sensitive crops like sugar beet when planted one or even two years after imazethapyr application. mdpi.comresearchgate.net

Table 1: Relative Sensitivity of Rotational Crops to Imazethapyr Carryover

This table synthesizes findings on the susceptibility of various crops to imazethapyr soil residues. Sensitivity is ranked from very high to moderate based on morphological parameters like root and shoot growth inhibition.

Sensitivity CategoryCrop Species
Very Sensitive Sugar beet (Beta vulgaris)
White Mustard (Sinapis alba)
Rapeseed Oil (Brassica napus)
Sensitive Sunflower (Helianthus annuus)
Corn / Maize (Zea mays)
Moderately Sensitive Wheat (Triticum aestivum)

Data sourced from references mdpi.comresearchgate.net.

The potential for herbicides to affect non-target native plants in areas adjacent to agricultural fields, such as field margins and hedgerows, is a significant environmental concern. umweltbundesamt.de These non-target plant communities are crucial for biodiversity, providing habitat and food for a wide range of organisms, including herbivorous insects. umweltbundesamt.de While specific data on the impact of 4-Desmethyl-4-ethyl Imazethapyr on native species is unavailable, the risk assessment for herbicides in the same class as imazethapyr indicates a high toxicity to non-target terrestrial plants. regulations.gov

Regulatory risk assessments often utilize crop species for phytotoxicity testing; however, some of these, like soybeans and oats, have shown low sensitivity to certain herbicides and may not be representative of wild plant populations. umweltbundesamt.de There is evidence that sublethal effects from herbicide exposure can occur in natural plant communities, potentially interrupting the food web by reducing the density or food quality of specific plants for herbivorous insects. researchgate.netumweltbundesamt.de The protection of these non-target habitats is therefore critical for maintaining ecological balance in agricultural landscapes. umweltbundesamt.de

Exposure to imazethapyr induces a range of molecular and physiological responses in non-target plants. As an ALS inhibitor, its primary effect is the disruption of branched-chain amino acid (BCAA) synthesis. nih.govnih.gov Studies on non-target plants like rice have shown that the R-enantiomer of imazethapyr inhibits ALS activity more significantly than the S-enantiomer, leading to a greater reduction in BCAAs. nih.gov

Beyond its primary target, imazethapyr affects other metabolic pathways. Gene transcription analysis in rice revealed that exposure to the herbicide, particularly the R-enantiomer, alters the expression of genes involved in amino acid metabolism, photosynthesis, starch and sugar metabolism, and the tricarboxylic acid (TCA) cycle. nih.gov In lentil, imazethapyr treatment was found to decrease chlorophyll (B73375) and carotenoid content. nih.gov Furthermore, research on wheat showed that the herbicide can disrupt the balance between growth and defense by reducing auxin content while inducing the accumulation of defense-related secondary metabolites. researchgate.net

Influence on Soil Microbial Community Structure and Function

Imazethapyr application can significantly influence the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health. nih.govmdpi.com Studies have shown that the addition of imazethapyr to agricultural soils can reduce microbial biomass carbon and the total concentration of phospholipid fatty acids (PLFAs), which are indicators of living microbial biomass. nih.govresearchgate.net

Table 2: Effects of Imazethapyr on Soil Microbial Communities

This table summarizes key research findings on the impact of imazethapyr on soil microbial parameters based on laboratory and field studies.

Microbial ParameterObserved Effect of ImazethapyrReference(s)
Microbial Biomass Reduction in microbial biomass C and total PLFAs. nih.govresearchgate.net
Community Structure Shifted structure; decrease in fungi/bacteria and Gram-negative/Gram-positive ratios. nih.govresearchgate.nettandfonline.com
Community Recovery Community structure showed recovery after 60 days of incubation. nih.govresearchgate.net
Nutrient Cycling Suppression of nitrogen and carbon cycling pathways. mdpi.com
Specific Phyla Increased relative abundance of Proteobacteria. mdpi.com

Interactions with Non-Target Aquatic Biota

Herbicides can enter aquatic ecosystems through runoff and spray drift, where they can interact with non-target aquatic organisms.

Studies evaluating the toxicity of imazethapyr to non-target aquatic organisms have demonstrated a particular sensitivity in algae. The commercial formulation of imazethapyr has been shown to be highly toxic to the non-target green alga Pseudokirchneriella subcapitata. nih.govresearchgate.net Growth inhibition tests are used to determine the concentration of a substance that causes a defined effect on a test population. For imazethapyr, these tests have established a median effective concentration (EC50) — the concentration at which 50% of the algal population's growth is inhibited.

Table 3: Algal Growth Inhibition by Imazethapyr

This table presents the results of toxicity testing of an imazethapyr formulation on the non-target green alga Pseudokirchneriella subcapitata.

Test OrganismHerbicide FormulationEndpointResult (mg active ingredient L⁻¹)Reference(s)
Pseudokirchneriella subcapitataVerosil® (Imazethapyr)EC50 (Growth Inhibition)1.05 ± 0.05 nih.govresearchgate.net

These findings indicate that imazethapyr formulations can pose an environmental risk to primary producers like algae in aquatic ecosystems. nih.govresearchgate.net

Effects on Aquatic Vascular Plants (e.g., Lemna gibba)

The parent compound, imazethapyr, is known to be toxic to aquatic vascular plants. Herbicides in the imidazolinone family, including imazethapyr, function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Disruption of this process leads to a cessation of protein synthesis and cell division, ultimately inhibiting plant growth and development. nih.gov

Given this mode of action, it is anticipated that 4-Desmethyl-4-ethyl Imazethapyr would exhibit similar phytotoxic effects on aquatic vascular plants like Lemna gibba (duckweed). Studies on the related compound imazapyr (B1671738) have indicated that it is highly toxic to aquatic vascular plants and is expected to have detrimental effects. mass.govepa.gov The risk to these plants is present from both direct application to water bodies and from runoff from treated terrestrial areas. epa.gov

While specific EC50 (Effective Concentration at which 50% of the population is affected) values for 4-Desmethyl-4-ethyl Imazethapyr on Lemna gibba are not available in the reviewed literature, the general toxicity of the parent chemical class to aquatic plants is well-established.

Table 1: Effects of the Parent Herbicide Family on Aquatic Plants

Organism GroupParent Compound FamilyEffectSource
Aquatic Vascular PlantsImidazolinones (e.g., Imazapyr)High toxicity, detrimental effects on growth and development. mass.govepa.gov mass.govepa.gov
Lemna minor (related duckweed species)Glyphosate (another herbicide)Negative impact on chlorophyll content, leading to mortality. researcherslinks.com researcherslinks.com

Responses of Aquatic Invertebrates

In contrast to its effects on plants, the parent compound imazethapyr is considered to be practically non-toxic to aquatic invertebrates. epa.gov An acute toxicity study on Daphnia magna, a common freshwater invertebrate, showed a 48-hour EC50 of greater than 1000 mg/L, indicating low toxicity. epa.gov

Furthermore, available data on the related compound imazapyr suggests a lack of adverse effects on freshwater invertebrates following chronic exposure. mass.gov One study that examined the effects of imazapyr on a benthic macroinvertebrate community in a pond cypress dome found no statistically significant differences in community composition, biomass, or deformity rates at the concentrations tested. nih.gov The risk to benthic organisms is also considered low as imazapyr is not expected to accumulate in benthic systems. epa.gov

Based on this information, it is inferred that 4-Desmethyl-4-ethyl Imazethapyr would also have a low toxicity profile for aquatic invertebrates.

Table 2: Acute Toxicity of Parent Compound (Imazethapyr) to Aquatic Invertebrates

SpeciesTest DurationEndpointValueSource
Daphnia magna (Water Flea)48 hoursEC50>1000 mg/L epa.gov

Advanced Research Perspectives and Emerging Directions

Development of Comprehensive Reference Standards and Certified Materials for Environmental Monitoring

The accurate detection and quantification of any chemical compound in environmental matrices—such as soil, water, and biota—hinges on the availability of high-purity certified reference materials (CRMs). For the parent compound, imazethapyr (B50286), CRMs are available from various suppliers and are produced in accordance with internationally recognized standards, such as ISO 17034, ensuring their suitability for use as calibrants in chromatography and other analytical techniques lgcstandards.comnih.gov.

The development of a specific CRM for 4-Desmethyl-4-ethyl Imazethapyr is a critical first step for future research. Without a reliable analytical standard, it is impossible to:

Develop and validate quantitative analytical methods.

Accurately measure its concentration in environmental samples.

Conduct toxicological studies with precise exposure levels.

Establish regulatory limits for its presence in food and the environment.

The process of creating a CRM involves chemical synthesis, purification, and rigorous characterization to confirm its identity and purity. Once developed, this standard would enable environmental monitoring programs to include 4-Desmethyl-4-ethyl Imazethapyr in their targeted analyses, providing crucial data on its environmental prevalence and persistence.

Application of Non-Target Screening and Suspect Screening Workflows for Unknown Metabolites and Impurities

Beyond targeted analysis for known compounds, advanced analytical strategies are necessary to identify previously unknown metabolites and impurities. Non-target screening (NTS) and suspect screening (SS) are powerful techniques for this purpose, utilizing high-resolution mass spectrometry (HRMS) to provide a comprehensive overview of all detectable chemicals in a sample au.dkeeer.org.

Suspect Screening (SS) involves searching HRMS data for a predefined list of "suspected" compounds, such as predicted metabolites or known impurities, based on their exact mass. A suspect list for imazethapyr would include theoretically derived metabolites like 4-Desmethyl-4-ethyl Imazethapyr.

Non-Target Screening (NTS) takes a broader approach, aiming to identify any and all compounds present in a sample without a pre-existing list au.dkca.gov. This is particularly useful for discovering novel degradation products formed through environmental or biological processes.

These workflows have been successfully applied to characterize contaminants in various matrices, including household products and wastewater eeer.orgpolyu.edu.hk. Applying SS and NTS to samples from areas with a history of imazethapyr use could reveal the presence and identity of metabolites like 4-Desmethyl-4-ethyl Imazethapyr and other transformation products, which might otherwise go undetected polyu.edu.hk.

Computational Modeling and Predictive Ecotoxicology for Environmental Behavior and Potential Impacts

In the absence of extensive empirical data, computational modeling and predictive ecotoxicology offer valuable tools to estimate the environmental fate and potential toxicity of chemicals like 4-Desmethyl-4-ethyl Imazethapyr nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or toxicological activity ucv.es. By using data from structurally similar compounds, such as imazethapyr and other imidazolinone herbicides, a QSAR model could predict the potential phytotoxicity of 4-Desmethyl-4-ethyl Imazethapyr ucv.es.

Environmental Fate Modeling: Models can simulate how a chemical will behave in the environment, predicting its persistence, mobility, and potential for leaching into groundwater or running off into surface waters. For the parent imazethapyr, factors like soil type, pH, and microbial activity are known to influence its degradation researchgate.net. Similar models could be parameterized for 4-Desmethyl-4-ethyl Imazethapyr to forecast its environmental distribution and persistence, helping to identify ecosystems at potential risk nih.gov. These predictive tools are crucial for prioritizing chemicals for further empirical testing and for conducting preliminary risk assessments researchgate.netnih.gov.

Integration of Omics Technologies for Mechanistic Understanding of Biological Responses

"Omics" technologies, such as transcriptomics and metabolomics, provide a deep and mechanistic understanding of how organisms respond to chemical exposure at the molecular level nih.govnih.gov.

Transcriptomics analyzes the expression of thousands of genes simultaneously, revealing which cellular pathways are activated or suppressed by a chemical.

Metabolomics profiles the complete set of small-molecule metabolites within an organism, offering a direct snapshot of its physiological state.

Studies on the parent compound, imazethapyr, have effectively used these technologies. For instance, transcriptomic and metabolomic analyses in the model plant Arabidopsis revealed that imazethapyr exposure significantly inhibits photosynthesis, carbon fixation, and amino acid metabolism nih.govresearchgate.net. These studies identified dozens of genes and metabolites that were altered following exposure, providing a detailed picture of the herbicide's mode of action and phytotoxicity nih.govresearchgate.net.

Applying these omics technologies to 4-Desmethyl-4-ethyl Imazethapyr would allow researchers to:

Determine if it shares the same mechanism of toxicity as its parent compound.

Identify unique biological responses or off-target effects.

Uncover molecular biomarkers of exposure and effect.

This mechanistic insight is invaluable for understanding the specific risks posed by this derivative to non-target plants and other organisms in the ecosystem nih.gov.

Table 1: Key Metabolic Pathways in Arabidopsis Affected by Imazethapyr Exposure

Metabolic Pathway Observation Reference
Photosynthesis Significant downregulation of genes involved in photosynthetic electron transport and the Calvin cycle. nih.gov
Amino Acid Metabolism Changes in the levels of various amino acids. nih.govresearchgate.net
Carbohydrate Metabolism Significant changes in 75 identified metabolites, many related to carbohydrate metabolism. nih.gov
Lipid Metabolism Alterations in lipid metabolism pathways. nih.gov

Implications for Agro-Ecological Risk Assessment and Sustainable Agricultural Practices

A thorough understanding of 4-Desmethyl-4-ethyl Imazethapyr is essential for comprehensive agro-ecological risk assessment and the promotion of sustainable agriculture. The presence of herbicide metabolites in the environment can have significant consequences, as they may possess different toxicity and mobility profiles than the parent compound tandfonline.comnih.gov.

The current framework for ecological risk assessment of herbicides like imazethapyr considers impacts on non-target organisms, including terrestrial and aquatic plants, birds, and mammals researchgate.netepa.gov. However, these assessments are often based on data for the parent compound alone.

Future research into 4-Desmethyl-4-ethyl Imazethapyr will have direct implications for:

Refining Risk Assessments: Incorporating data on the prevalence and toxicity of major metabolites will lead to more accurate and protective risk assessments for the entire imazethapyr "family" of compounds epa.gov.

Informing Sustainable Practices: Knowledge of how metabolites like 4-Desmethyl-4-ethyl Imazethapyr behave in the soil and affect non-target organisms can inform best management practices. This includes optimizing application timing and methods to minimize the formation and transport of persistent or toxic derivatives, ultimately supporting agricultural systems that are both productive and environmentally sound beyondpesticides.orgmdpi.combiobasedpress.eu.

Regulatory Decisions: Regulatory bodies rely on comprehensive scientific data to establish guidelines and maximum residue limits for pesticides and their metabolites in food and the environment epa.govfao.org. Research on 4-Desmethyl-4-ethyl Imazethapyr will provide the necessary data for informed regulatory decision-making.

Ultimately, investigating the complete lifecycle of herbicides, including their degradation products, is fundamental to mitigating unintended environmental impacts and ensuring the long-term sustainability of agricultural practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.